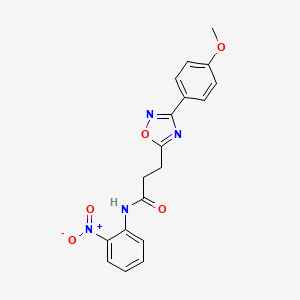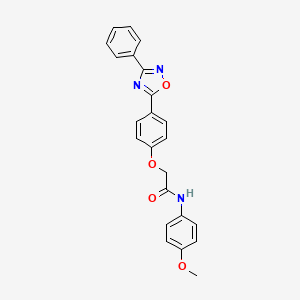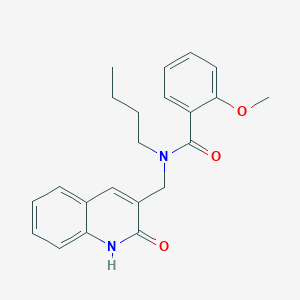
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide is a selective inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the activation and survival of B-cells, and its dysregulation has been implicated in the development and progression of B-cell malignancies. This compound binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to a decrease in cell proliferation and induction of apoptosis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated its ability to inhibit BTK activity and impair B-cell receptor signaling, leading to a decrease in cell proliferation and induction of apoptosis. In vivo studies have also shown promising results, with this compound demonstrating anti-tumor activity in animal models of CLL and NHL. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide for lab experiments is its selectivity for BTK, which allows for targeted inhibition of the B-cell receptor signaling pathway. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it a suitable candidate for in vivo studies. However, one limitation of this compound is its potential for off-target effects, which may impact the interpretation of experimental results. Additionally, further studies are needed to fully characterize the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide. One area of interest is the development of combination therapies, which may enhance the anti-tumor activity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, with the goal of ultimately developing it as a therapeutic agent for the treatment of B-cell malignancies.
Synthesemethoden
The synthesis of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide involves several steps, beginning with the reaction of 3,4-dimethoxyaniline with ethyl 2-bromoacetate to form ethyl 2-(3,4-dimethoxyphenyl)acetate. This intermediate is then reacted with sodium hydride and 2-fluorobenzoyl chloride to form N-(2-fluorobenzoyl)-2-(3,4-dimethoxyphenyl)acetamide. The final step involves the reaction of this intermediate with sulfamide to form the target compound, this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide has been the subject of extensive research in recent years, particularly in the field of oncology. Preclinical studies have demonstrated its potential as a therapeutic agent for the treatment of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and impairs B-cell receptor signaling, leading to a decrease in cell proliferation and induction of apoptosis. In vivo studies have also shown promising results, with this compound demonstrating anti-tumor activity in animal models of CLL and NHL.
Eigenschaften
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6S/c1-4-32-20-12-10-16(14-19(20)25-23(27)17-7-5-6-8-18(17)24)33(28,29)26-15-9-11-21(30-2)22(13-15)31-3/h5-14,26H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDUJAPMXKJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)


![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7719734.png)


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)

